1,2-Bis(pentabromophenoxy)ethane

Description

Contextualization within Brominated Flame Retardants (BFRs) Research

1,2-Bis(pentabromophenoxy)ethane is a member of the brominated flame retardant (BFR) family, a group of organobromine compounds that are added to materials to increase their fire resistance. bohrium.com DBDPE is specifically classified as an additive flame retardant, meaning it is physically mixed with the polymer rather than chemically bonded to it. canada.caenvironchem.com A key characteristic of DBDPE is its high bromine content, around 82%, and exceptional thermal stability, which makes it effective for a wide range of polymers. environchem.comrixingxincai.com

DBDPE was commercialized as a replacement for decabromodiphenyl ether (decaBDE), another BFR that faced regulatory restrictions due to environmental and health concerns. nih.govresearchgate.netwikipedia.org Structurally, DBDPE is very similar to decaBDE, but the ether bond in decaBDE is replaced by an ethane (B1197151) bridge in DBDPE. rixingxincai.comphantomplastics.com This structural difference enhances the thermal stability of DBDPE, making it less likely to degrade at the high temperatures required for processing plastics and other materials. rixingxincai.com It is frequently used in polymers such as high-impact polystyrene (HIPS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polyolefins, and various elastomers found in electronic devices. rixingxincai.comwikipedia.org

Historical Development and Evolution of Research Interests in this compound (DBDPE)

DBDPE's commercial importance grew significantly in the early 1990s, positioned both as a flame retardant in its own right and as a direct substitute for decaBDE. canada.caresearchgate.net This transition was evident in markets like Japan, where the consumption of DBDPE saw a continuous increase between 1993 and 2000, while the use of decaBDE declined during the same period. canada.ca

Scientific interest in DBDPE as an environmental substance began in earnest after it was first identified as an environmental contaminant in 2003. diva-portal.org Initial research efforts were concentrated on its detection in various environmental samples. Kierkegaard et al. (2004) first reported its presence in sewage sludge and sediment from a highly industrialized estuary, suggesting that wastewater treatment plants could be significant pathways for its release into the environment. diva-portal.org

Following its initial detection, the focus of research expanded. A primary challenge was the development of robust analytical methods, typically using gas chromatography/mass spectrometry (GC-MS), to accurately identify and quantify this very hydrophobic and difficult-to-analyze substance in complex environmental samples. canada.canih.govnih.gov As analytical capabilities improved, studies began to document its widespread occurrence in diverse environmental media, including indoor dust, air, and biota, confirming its status as an emerging environmental contaminant. nih.govdiva-portal.org More recent research has shifted towards understanding its long-term environmental fate, including its historical deposition trends recorded in sediment cores and its potential for biotransformation. canada.camdpi.com

Significance and Rationale for Ongoing Academic Inquiry

The continued academic focus on DBDPE is driven by several key factors. It is recognized as a High Production Volume (HPV) chemical, with significant production and use worldwide. canada.canih.gov For instance, it is the second-highest-used additive BFR in China, a major hub for the electrical and electronics industries. canada.ca

A primary rationale for ongoing research is the compound's widespread and increasing presence in the environment. researchgate.net DBDPE has been detected in remote locations like the Canadian Arctic, which points to its capacity for long-range atmospheric transport. canada.canih.gov There is a persistent concern among scientists that DBDPE, as a successor to decaBDE, might exhibit a similar environmental fate, leading to ubiquitous contamination. researchgate.netnih.gov Studies have shown that its concentrations are rising in various environmental sinks, such as sediments and indoor dust, in some cases surpassing the levels of the legacy BFRs it replaced. researchgate.netnih.govepa.gov

Overview of Major Research Domains and Scholarly Contributions

Academic research on DBDPE spans several distinct but interconnected domains:

Environmental Occurrence and Fate: A substantial body of work has documented the presence of DBDPE in a wide array of environmental matrices across the globe. It has been measured in air, precipitation, surface water, soil, and, most notably, in sediment and sewage sludge, which are considered its primary environmental sinks due to its high hydrophobicity. canada.canih.govdiva-portal.org Research in this area also investigates its environmental transport mechanisms, confirming its potential for long-range, particle-bound atmospheric transport. canada.canih.gov

Analytical Chemistry: Significant scholarly effort has been dedicated to creating and refining analytical techniques for DBDPE. nih.govresearchgate.net Given its very low solubility and tendency to degrade at high temperatures, analyzing DBDPE is challenging. canada.canih.gov Researchers have developed specialized methods, primarily using gas chromatography coupled with mass spectrometry (GC-MS), to achieve the high selectivity and sensitivity needed for quantification in complex samples like sediment, sludge, and biological tissues. canada.canih.govnih.gov

Source Identification and E-Waste: Many studies have identified key sources of DBDPE release into the environment. Electronic waste (e-waste) processing and recycling sites are consistently highlighted as major hotspots for DBDPE contamination. mdpi.comnih.govresearchgate.net High concentrations have been found in dust, soil, and sediments in and around these areas, linking its environmental burden directly to the lifecycle of electronic products. epa.govresearchgate.net

Bioaccumulation and Biotransformation: This research domain explores the uptake and metabolism of DBDPE in living organisms. While it is detected in biota, current evidence suggests a lower potential for bioaccumulation compared to some other BFRs, which may be related to its physical and chemical properties. canada.ca Studies have investigated its potential to form debrominated transformation products, similar to decaBDE. canada.ca

Thermal Properties and Degradation: The thermal stability of DBDPE is a cornerstone of its industrial application, and research has confirmed its suitability for high-temperature processing environments. rixingxincai.comrixingxincai.com Concurrently, scientists are studying its potential for degradation under various conditions, such as photolytic (light-induced) and thermal degradation, to better understand its environmental persistence and the identity of any resulting breakdown products. phantomplastics.comnih.govrixingxincai.com

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₄H₄Br₁₀ | wikipedia.orgisotope.com |

| Molar Mass | 971.226 g/mol | wikipedia.org |

| Appearance | White solid/powder | wikipedia.orgnih.gov |

| Melting Point | 345–348 °C | google.com |

| Bromine Content | ~82% | environchem.com |

| Log K_ow (Octanol-Water Partition Coefficient) | 13.6 (estimated) | diva-portal.org |

| Solubility | Poorly soluble in most organic solvents | nih.gov |

This table presents key physical and chemical properties of DBDPE based on available scientific literature.

Reported Concentrations of DBDPE in Various Environmental Media

| Environmental Medium | Location | Concentration Range | Source |

| Lake Sediment | Sweden | 0.23 to 11 ng/g d.wt. | nih.gov |

| Marine Sediment | Sweden | Levels decreased by a factor of 20-50 over 40 km from inner harbor | nih.gov |

| Sediment (E-waste site) | South China | 664 to 128,990 ng/g dw | mdpi.com |

| Sewage Sludge | International Survey (12 countries) | Present in all samples | diva-portal.org |

| Indoor Dust (Urban) | South China | 100-47,000 ng/g | epa.gov |

| Air (E-waste recycling site) | - | Mean concentrations up to 360 ng/m³ | researchgate.net |

| Precipitation | Great Lakes Area, North America | Mean of 256 to 1440 pg/L | canada.ca |

This table summarizes findings from various research studies on the concentration of DBDPE detected in different environmental samples worldwide. d.wt. = dry weight.

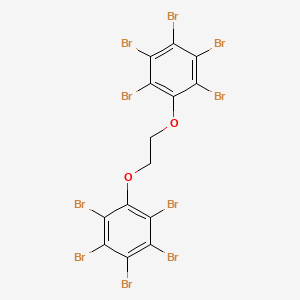

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-[2-(2,3,4,5,6-pentabromophenoxy)ethoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4Br10O2/c15-3-5(17)9(21)13(10(22)6(3)18)25-1-2-26-14-11(23)7(19)4(16)8(20)12(14)24/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEPQBZQAGCZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4Br10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60886428 | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1003.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61262-53-1 | |

| Record name | 1,1′-[1,2-Ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61262-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FireMaster 695 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061262531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[ethane-1,2-diylbisoxy]bis[pentabromobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Distribution of 1,2 Bis Pentabromophenoxy Ethane

Spatial Distribution Patterns in Environmental Matrices

The spatial distribution of 1,2-bis(pentabromophenoxy)ethane is influenced by its production, use in commercial products, and subsequent release into the environment. It is found in aquatic and terrestrial systems, often linked to industrialized and urban areas, but also in remote locations due to atmospheric transport.

Due to its very low solubility in water, this compound is expected to adsorb strongly to organic matter. service.gov.uk This characteristic heavily influences its distribution in aquatic environments, where it is predominantly found in sediments rather than the water column.

While direct measurements of this compound in the water column of freshwater systems are limited due to its hydrophobic nature, its presence is inferred from its detection in lake sediments. service.gov.ukresearchgate.net Studies of isolated Swedish lakes with no known point sources indicate that the compound undergoes long-range atmospheric transport and deposition into these freshwater bodies. researchgate.net

Similar to freshwater environments, this compound is found in marine and estuarine systems, primarily associated with sediments. A study of a transect from central Stockholm through the archipelago to the Baltic Sea revealed a decrease in sediment concentrations with increasing distance from the urban center, indicating that riverine input from urban areas is a significant pathway to these systems. researchgate.net

Sediments are a major sink for this compound in the aquatic environment.

Lake Sediments: Studies have documented the presence of this compound in lake sediments across various regions. In 11 isolated Swedish lakes, levels of decabromodiphenyl ethane (B1197151) (DBDPE) ranged from 0.23 to 11 ng/g dry weight. researchgate.net In the United States, sediment cores from Arkansas, near BFR manufacturing facilities, showed DBDPE concentrations as high as 2400 ng/g dry weight. researchgate.net Research has also noted that DBDPE concentrations in sediments of Lake Michigan and Lake Ontario have been increasing, with a doubling time of less than 7 years. researchgate.net

Coastal Sediments: In marine environments, DBDPE levels in sediments along the Stockholm archipelago decreased by a factor of 20-50 over a 40 km distance from the inner harbor to the outer archipelago. researchgate.net In South China, concentrations in sediments have been reported to range from non-detectable levels up to 1700 ng/g dry weight, with a mean of 200 ng/g dry weight. researchgate.net

Sewage Sludge:

Sewage sludge is another significant reservoir for this compound, reflecting the materials that enter wastewater treatment plants from domestic and industrial sources. nih.govdioxin20xx.org In Spain, analysis of sewage sludge from eight wastewater treatment plants in 2002 revealed the presence of DBDPE. dioxin20xx.org A study in Korea found that among several non-PBDE brominated flame retardants analyzed in sludge, DBDPE was one of the only two detected, with concentrations ranging from

Interactive Data Table: Concentration of this compound in Sediments

| Environmental Matrix | Location | Concentration Range (ng/g dry weight) | Mean Concentration (ng/g dry weight) |

| Lake Sediment | Swedish Lakes | 0.23 - 11 | - |

| Lake Sediment | Arkansas, USA | up to 2400 | - |

| Coastal Sediment | South China | ND - 1700 | 200 |

| Sewage Sludge | Korea | 237 |

ND: Not Detected, LOQ: Limit of Quantification

On land, this compound is found in soils, often due to the application of sewage sludge or industrial emissions, and in indoor and outdoor dust. wikipedia.orgservice.gov.uk

The compound is expected to strongly adsorb to soil. service.gov.uk Studies at an e-waste recycling site in Vietnam found elevated levels of DBDPE in soils, with concentrations reaching up to 4200 ng/g dry weight near workshops and open burning areas. researchgate.net This indicates that industrial activities and waste processing are significant sources of soil contamination.

Interactive Data Table: Concentration of this compound in Soil

| Site Type | Location | Concentration Range (ng/g dry weight) |

| E-waste Recycling Site | Vietnam | ND - 4200 |

ND: Not Detected

Dust

Indoor dust has been identified as a significant reservoir for this compound. A study in Ireland measuring the compound in various indoor environments found that median concentrations in dust were 6500 ng/g. nih.gov The highest concentrations were observed in offices and schools, suggesting widespread use of products containing this flame retardant in these locations. nih.govresearchgate.net

Interactive Data Table: Concentration of this compound in Indoor Dust (Ireland)

| Microenvironment | Median Concentration (ng/g) |

| All Environments | 6500 |

Occurrence in Terrestrial Systems (Soil, Dust)

Indoor and Outdoor Dust Contamination

This compound is frequently detected in both indoor and outdoor dust, often at significant concentrations. Dust acts as a primary sink for this additive flame retardant, which can be released from consumer products over their lifespan.

Table 1: Concentration of this compound in Indoor Dust Samples

| Location | Microenvironment | Median Concentration (ng/g) | Range (ng/g) | Reference |

|---|---|---|---|---|

| Birmingham, UK | Homes | 660 | <50 - 7,800 | bham.ac.uk |

Occurrence in Atmospheric Compartments (Air)

The presence of this compound in the atmosphere, both in ambient and indoor air, is a key aspect of its environmental distribution, facilitating its long-range transport.

Ambient Air Monitoring

Monitoring studies have confirmed the presence of this compound in ambient air. In the United States, atmospheric concentrations of a related compound, 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (TBE), were found to be comparable to those of some polybrominated diphenyl ethers (PBDEs), with higher concentrations in the southern United States. nih.gov In a study conducted in Antarctica, various PBDE congeners were detected in the air near research stations, indicating the potential for long-range atmospheric transport of brominated flame retardants. mdpi.com The detection of these compounds in remote regions underscores their persistence in the atmosphere.

Indoor Air Quality Studies

Indoor air is a significant source of human exposure to this compound. The compound is released from a multitude of consumer products found in homes, offices, and vehicles. vu.nl A study in Ireland reported a median concentration of decabromodiphenyl ethane (DBDPE) of 88 pg/m³ in indoor air, with the highest levels found in offices and schools. researchgate.net Another study in Sweden detected decabromodiphenyl ethane (DeBDethane) in one of five air samples from households at a level of 0.023 ng m⁻³. nih.gov In children's rooms in Saudi Arabia, alternative brominated flame retardants, including BTBPE, were found in PM₁₀ samples, with BTBPE contributing over 8% to the average BFR profile. mdpi.com

Table 2: Concentration of this compound in Indoor Air Samples

| Location | Microenvironment | Median Concentration (pg/m³) | Reference |

|---|---|---|---|

| Ireland | Indoor Air | 88 | researchgate.net |

| Sweden | Homes | 23 (as ng/m³) | nih.gov |

| Saudi Arabia | Children's Rooms (PM₁₀) | Not specified (contributed >8% to average BFR profile) | mdpi.com |

Detection in Biota and Biological Samples

The detection of this compound in various organisms is a key indicator of its bioaccumulation potential and its entry into food webs.

Aquatic Organisms (Fish, Invertebrates)

Studies have shown that this compound can accumulate in aquatic life. In a study investigating two novel brominated flame retardants, 1,2-bis (2,4,6-tribromophenoxyethane) (BTBPE) and 1,2-dibromo-4-(1,2-dibromoethyl)-cyclohexane (TBECH), in zebrafish, both compounds showed linear accumulation in muscle, liver, gonads, and brain. nih.gov Although the biomagnification factors (BMFs) were less than 1, indicating low bioaccumulation potential in this specific study, the elimination half-life of BTBPE in fish was calculated to be 54.1 days, suggesting a potential for biomagnification in aquatic food webs. nih.govnih.gov Another study on kingfishers and their prey in South China found elevated residues of various brominated flame retardants, with median concentrations of 12 ng/g lipid weight for decabromodiphenyl ethane (DBDPE) and 7.7 ng/g lipid weight for 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) in the kingfishers. researchgate.net The biomagnification factors for BTBPE in this study ranged from 1.90 to 3.60, indicating its potential for biomagnification. researchgate.net

Terrestrial Organisms (Earthworms, Wildlife)

Evidence suggests that this compound is also taken up by terrestrial organisms. While no effects were observed in some sediment-dwelling organisms after long-term exposure, relatively high concentrations of the compound in soil have been shown to cause some toxicity in earthworms and certain plants. service.gov.uk The presence of this flame retardant in the terrestrial environment and its uptake by soil-dwelling organisms highlight a pathway for its entry into terrestrial food chains.

Apex Predators and Higher Trophic Levels

The bioaccumulation of this compound (DBDPE) in apex predators and organisms at higher trophic levels is a significant concern due to the potential for biomagnification. Studies have detected DBDPE in various wildlife, indicating its entry into the food web.

In a study conducted at an electronic waste (e-waste) recycling site in South China, elevated levels of brominated flame retardants (BFRs) were found in common kingfishers (Alcedo atthis), which are piscivorous birds and thus represent a higher trophic level. The median concentration of DBDPE in these kingfishers was 12 ng/g lipid weight. nih.gov The predator-prey biomagnification factors (BMFs) for DBDPE were calculated to be between 0.10 and 0.77, suggesting that while bioaccumulation occurs, biomagnification might be limited compared to other BFRs. nih.gov

Further research on kingfishers from the same e-waste recycling site investigated the bioaccumulation of DBDPE along with other BFRs. researchgate.nethealthvermont.gov The study confirmed the presence of DBDPE in these birds, highlighting that e-waste sites are significant sources of this contaminant to the local wildlife. nih.govresearchgate.net The relatively lower BMFs for DBDPE compared to some polybrominated diphenyl ether (PBDE) congeners might be attributed to its lower bioavailability. nih.gov

While data on a wide range of apex predators is still emerging, the presence of DBDPE in species like the kingfisher underscores the compound's ability to move through the food chain. nih.govresearchgate.net The government of Canada has noted that while DBDPE does not meet the criteria for bioaccumulation as defined by their regulations, it can transform in the environment into substances that may be persistent, bioaccumulative, and inherently toxic. canada.ca

Table 1: Concentration of this compound in Kingfishers

| Species | Location | Median Concentration (ng/g lipid weight) | Biomagnification Factor (BMF) | Reference |

|---|---|---|---|---|

| Common Kingfisher (Alcedo atthis) | E-waste recycling site, South China | 12 | 0.10 - 0.77 | nih.gov |

Temporal Trends and Longitudinal Studies of this compound Concentrations

Historical Records from Sediment Cores

Sediment cores provide a valuable historical record of environmental contamination. Studies analyzing these cores have revealed the increasing presence of DBDPE over time, often correlating with the phasing out of its predecessor, decabromodiphenyl ether (deca-BDE). nih.govnih.gov

In a dated sediment core from Beppu Bay in southwestern Japan, DBDPE was detected at concentrations ranging from 69 to 850 pg/g in layers from 1991 to 2011. The ratio of DBDPE to BDE-209 (a major component of deca-BDE) showed a gradual increase during this period, indicating a shift in usage from deca-BDE to DBDPE. nih.gov

A study of sediment cores from an e-waste recycling site in South China showed a dramatic increase in DBDPE concentrations over time. mdpi.com For instance, in one core, the concentration rose from 4.41 to 8,014 ng/g dry weight, while in another, it increased from 7.58 to 56,947 ng/g dry weight. mdpi.com DBDPE was the most abundant new brominated flame retardant found, accounting for a significant portion of the total. mdpi.com

In the Great Lakes region of North America, a sediment core study reported DBDPE concentrations in surface sediments ranging from 0.11 to 2.8 ng/g dry weight. canada.ca Similarly, studies in English lakes have used dated sediment cores to track trends of various BFRs, providing a basis for understanding the historical deposition of these compounds. ucl.ac.uk Research in Swedish lakes also points to atmospheric deposition as a primary source of DBDPE, with levels in some remote lake sediments being comparable to those of deca-BDE. researchgate.netnih.gov

Contemporary Monitoring Trends

Contemporary monitoring efforts confirm the increasing environmental presence of DBDPE. nih.gov The concentration of DBDPE in surface sediments has, in some areas, surpassed that of legacy BFRs. nih.govresearchgate.net This trend is particularly evident in regions with significant industrial activity and e-waste processing. nih.govresearchgate.net

A review of global data on DBDPE in water sediments highlights a rapid increase in concentrations, especially in areas near discharge sources. nih.govresearchgate.net The amount of DBDPE in surface sediments now often exceeds that of BDE-209, solidifying its position as a dominant novel brominated flame retardant in the environment. nih.govresearchgate.net

Monitoring in Canada has detected DBDPE in the environment, generally at low levels but with higher concentrations near urban and industrial areas. canada.ca For example, DBDPE has been measured in sediments of the Great Lakes. canada.ca

Global and Regional Environmental Footprints of this compound (DBDPE)

International Distribution Patterns

The global distribution of DBDPE is largely driven by its production and use in industrial manufacturing, particularly in China, and its subsequent trade in consumer products. nih.govresearchgate.net China is a major producer of DBDPE, and it is estimated that between 2006 and 2016, approximately 230,000 tonnes of DBDPE were produced in the country. nih.govresearchgate.net During this period, an estimated 196 tonnes were released into the environment through production, use, and disposal activities. nih.govresearchgate.net

A significant portion of the DBDPE produced in China is incorporated into electrical and electronic equipment (EEE), which is then exported globally. nih.govresearchgate.net Between 2000 and 2016, around 39,000 tonnes of DBDPE were exported from China within EEE products, with over half of these exports going to North America. nih.govresearchgate.net Projections indicate that by 2026, a substantial amount of DBDPE originating from China will be present in in-use products and waste stocks outside of China, creating long-term sources of environmental release worldwide. nih.gov

DBDPE has been detected in various environmental media across the globe, including air, household dust, sediment, and sludge. health.state.mn.us Its presence in remote regions is evidence of its capacity for long-range atmospheric transport. pic.int Manufacturing of DBDPE also occurs in the United States. canada.ca

Regional Hotspots and Contamination Profiles (e.g., e-waste dismantling areas)

E-waste dismantling areas have been identified as significant regional hotspots for DBDPE contamination. nih.govmdpi.com In these locations, the crude recycling processes often lead to the release of high concentrations of flame retardants into the surrounding environment.

Guangdong Province in China, a major center for e-waste dismantling, exhibits severe DBDPE contamination. nih.govresearchgate.net Studies in this region have reported extremely high concentrations of DBDPE in various environmental samples. For instance, in sediments from Guiyu, an e-waste recycling town, DBDPE concentrations have reached up to 35,000 ng/g dry weight. mdpi.com Dust samples from e-waste facilities in Thailand have shown DBDPE concentrations ranging from 380 to 44,000 ng/g. canada.ca

In Northern Vietnam, dust from e-waste and vehicle processing areas also showed significant DBDPE contamination, with concentrations in e-waste dust being considerably higher than in vehicle dust. researchgate.net The median concentration of DBDPE in settled dust from these areas was reported to be as high as 2,200 ng/g. researchgate.net Similarly, high concentrations have been found in dust from an e-waste recycling facility in Sweden. canada.ca These hotspots act as major sources of DBDPE to the local and, through atmospheric transport, the global environment. nih.govresearchgate.net

Table 2: this compound Concentrations in E-Waste Hotspots

| Location | Sample Type | Concentration Range (ng/g) | Reference |

|---|---|---|---|

| Guiyu, China | Sediment (dry weight) | up to 35,000 | mdpi.com |

| E-waste facility, Thailand | Dust | 380 - 44,000 | canada.ca |

| Northern Vietnam | Settled Dust | <20 - 240,000 (median 5,500) | researchgate.net |

| E-waste recycling site, South China | Sediment Core (dry weight) | 4.41 - 56,947 | mdpi.com |

Anthropogenic Sources and Release Pathways into the Environment

The journey of this compound into the environment is a multifaceted one, with contributions from various stages of its life cycle. From industrial production facilities to the everyday items in our homes and offices, and finally to waste streams, this flame retardant has numerous opportunities to be released.

Industrial Manufacturing and Processing Plant Effluents

A primary source of this compound into the environment is through the effluents and waste streams of manufacturing and processing plants. canada.ca Although not manufactured in Europe, it is imported in large quantities for use as an additive in a wide range of polymers and coatings for fire-resistant fabrics. service.gov.uk Industrial processes that incorporate DBDPE into materials such as plastics, rubber, and textiles can lead to its release into wastewater. canada.canih.gov

Studies have detected DBDPE in the sewage sludge of wastewater treatment plants, indicating that these facilities receive industrial discharges containing the compound. researchgate.netwikipedia.orgnih.gov The substance's low water solubility and tendency to adsorb to organic matter mean that it partitions to sludge during treatment processes. service.gov.uk This sludge, if applied to land or disposed of improperly, can then act as a source of environmental contamination.

Diffuse Emissions from Flame Retardant-Treated Products

Once incorporated into consumer and commercial goods, this compound does not remain entirely inert. Diffuse emissions from products treated with this flame retardant represent a significant and widespread release pathway. canada.ca Volatilization and the abrasion of microscopic particles from products during their service life contribute to its presence in indoor and outdoor environments. canada.ca

DBDPE is commonly found in electronic equipment, such as the plastic casings of televisions and computers, as well as in wires and cables. wikipedia.orghealthvermont.gov It is also used in textiles, adhesives, and sealants. canada.canih.gov Over time, dust particles containing DBDPE can be released from these products into the air and settle on surfaces. healthvermont.gov Consequently, house dust and indoor air have been identified as notable reservoirs of this flame retardant, leading to human exposure. canada.cahealthvermont.govnih.gov Studies have shown that the concentration of DBDPE in indoor dust can be significant, reflecting the prevalence of treated products in modern living spaces. nih.gov

| Product/Matrix | Key Findings | Reference |

|---|---|---|

| Electronic Equipment (e.g., TVs, computers) | Used in plastic casings, wires, and cables as a replacement for decaBDE. | wikipedia.orghealthvermont.gov |

| House Dust | Detected in numerous studies, indicating release from consumer products. Median levels have been reported to vary significantly based on location. | nih.govhealthvermont.govnih.gov |

| Children's Products | Detected in various children's items including toys made of plastic and foam. | healthvermont.govservice.gov.uk |

| Automotive Materials | Utilized in plastics and textiles within vehicles. | healthvermont.gov |

Waste Management and Recycling Operations

The end-of-life stage for products containing this compound presents another major route for its environmental release. miljodirektoratet.no Waste management and recycling operations, particularly those handling electronic waste (e-waste), are significant focal points for contamination. nih.gov E-waste recycling sites, especially in regions with less stringent environmental controls, have been shown to have elevated levels of DBDPE in the surrounding environment. nih.govnih.govepa.gov

During the dismantling and processing of e-waste, DBDPE can be released into the air, soil, and water. nih.gov Studies conducted near e-waste recycling facilities have found high concentrations of DBDPE in various environmental media, including sediment and biota. nih.govnih.gov For instance, a review highlighted that DBDPE contamination in China is particularly severe, with Guangdong Province, a major e-waste dismantling area, showing high levels. nih.gov The recycling of plastics containing this flame retardant can also lead to its incorporation into new products, perpetuating its presence in the market and the environment. service.gov.ukipen.org

| Location/Matrix | Concentration/Finding | Reference |

|---|---|---|

| E-waste recycling sites (South China) | Elevated levels detected in kingfishers and their prey fish. | nih.gov |

| Sediment near e-waste dismantling areas | Significantly higher concentrations compared to other regions. | nih.gov |

| Sewage sludge, wastewater, and seepage water | Detected in samples taken near combined metal recycling and car dismantling sites. | researchgate.net |

| Recycled plastic pellets | Analysis of plastic waste destined for recycling showed the presence of DBDPE. | miljodirektoratet.no |

Contributions from Legacy Product Disposal

The disposal of older products that were manufactured when certain flame retardants were more prevalent also contributes to the environmental load of these chemicals. While this compound is considered a "newer" or "emerging" flame retardant, it was introduced as an alternative to decabromodiphenyl ether (decaBDE). canada.caresearchgate.net As older electronics and other goods containing decaBDE reach the end of their life, their disposal in landfills or through incineration can release a cocktail of brominated compounds.

The presence of DBDPE in landfill leachate and in the vicinity of disposal sites is a concern. researchgate.net Its persistence means that once in the environment, it can remain for long periods, contributing to a legacy of contamination. rixing-bromide.comservice.gov.uk The slow degradation of products in landfills can lead to a gradual release of DBDPE over time. nih.gov Furthermore, the environmental fate of DBDPE is not fully understood, and there is potential for it to break down into other persistent and bioaccumulative substances. canada.ca The ongoing disposal of both new and older products containing this flame retardant ensures a continuous input into the environment.

Environmental Fate and Degradation Pathways of 1,2 Bis Pentabromophenoxy Ethane

Persistence Assessment in Environmental Compartments

Persistence is a key factor in assessing the environmental risk of a chemical. It refers to the length of time a compound remains in a particular environmental compartment before being broken down.

Due to its very low water solubility, DBDPE is expected to partition from water and adsorb strongly to organic matter in sediment and sewage sludges. service.gov.uk This behavior suggests that sediment can act as a long-term sink for this compound.

Studies have confirmed the presence of DBDPE in aquatic environments. For instance, an analysis of a sediment core from Lake Michigan revealed the presence of a related compound, 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (TBE), with concentrations that increased over time. These concentrations were found to be approximately ten times higher than the sum of several major PBDE congeners (BDE-47, -99, and -100). nih.gov The compound is not readily biodegradable, and its persistence in sediment could lead to an accumulation over time, although this is not explicitly modeled in standard risk assessments. service.gov.uk Research in South China has also documented the presence of DBDPE in sediment and various aquatic organisms. researchgate.net

In terrestrial environments, DBDPE is also expected to be highly persistent. service.gov.uk Its tendency to adsorb strongly to soil organic matter limits its mobility but contributes to its long-term presence. service.gov.uk The persistence of DBDPE in soil is a significant factor when calculating predicted environmental concentrations, particularly in areas where sewage sludge is applied to land. service.gov.uk The presence of novel brominated flame retardants, including DBDPE, has been reported in various environmental compartments, including soil. researchgate.net

DBDPE can be released into the atmosphere and undergo long-range transport. It has been detected in ambient air samples across various locations in the United States. nih.gov The atmospheric concentrations of a related compound, TBE, were generally comparable to those of tetra- through hexabrominated diphenyl ethers. nih.gov

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical by non-biological processes, such as the action of sunlight.

Photolysis, or degradation by light, is a potential decomposition pathway for brominated flame retardants in the environment. nih.gov

The rate of photolytic degradation of DBDPE is highly dependent on the surrounding medium. When dissolved in organic solvents and exposed to light, DBDPE undergoes relatively rapid transformation. The degradation follows pseudo-first-order kinetics, with the rate varying significantly depending on the solvent. acs.org

Conversely, when DBDPE is incorporated into a solid polymer matrix, its photolytic stability increases dramatically. In a study using accelerated weatherometry, the half-life for the photolytic debromination of DBDPE in high-impact polystyrene (HIPS) was estimated to be over 200 years. Furthermore, no evidence of debromination was observed at all when it was embedded in a polypropylene (B1209903) impact copolymer. nih.gov This demonstrates that the polymer matrix offers significant protection from photolytic degradation, and that results from studies in solution are not directly applicable to real-world scenarios where the flame retardant is used in plastics. nih.gov The primary phototransformation pathway appears to be the cleavage of the carbon-bromine (C-Br) bond. researchgate.net

Interactive Data Table: Photodegradation Half-Life of DBDPE in Various Solvents

| Solvent | Half-Life (t½) | Kinetic Order |

| Toluene (B28343) | 4.6 minutes | Pseudo-first-order |

| Chlorobenzene (B131634) | 14.0 minutes | Pseudo-first-order |

| Dichloromethane (B109758) | 27.9 minutes | Pseudo-first-order |

| Benzyl alcohol | ~60 minutes | Pseudo-first-order |

Data sourced from a study on the photolytic transformation of DBDPE in different solvents. acs.org

Photolytic Transformation Studies

Identification and Characterization of Photolytic Transformation Products

The photolytic degradation of 1,2-Bis(pentabromophenoxy)ethane (DBDPE) results in a range of transformation products, primarily through a stepwise debromination process. nih.govresearchgate.net Under ultraviolet (UV) irradiation, DBDPE has been shown to degrade into lower brominated diphenyl ethanes (BDPEs). researchgate.net

Studies have identified several of these photolytic byproducts. The initial step in the degradation pathway is the formation of nona-brominated diphenyl ethanes (nona-BDPEs). nih.gov Subsequent decomposition of these nona-BDPEs leads to the formation of even lower brominated congeners, such as octa- and hepta-BDPEs. nih.gov Specifically, researchers have tentatively identified all three possible nona-BDPE isomers (BDPE 207, 208, and, in certain solvents, BDPE 206) and three predominant octa-BDPE congeners (BDPE 197, 201, and 202). acs.orgnih.gov

In addition to these debrominated BDPEs, the formation of oxygen-containing transformation products (OxyTPs) has also been verified. acs.orgnih.gov These OxyTPs are often dominated by octabrominated species and are thought to be tricyclic compounds with a nearly planar structure. acs.orgnih.gov The formation and quantity of these various transformation products can differ depending on the solvent used during photolysis. acs.orgnih.gov

It is important to note that while photolysis in dilute solutions can occur in minutes, the degradation of DBDPE within a polymer matrix, such as high-impact polystyrene (HIPS), is significantly slower, with an estimated half-life of over 200 years. nih.gov In such matrices, there has been no observed subsequent debromination to octabrominated or lower congeners. nih.gov

Influence of Environmental Conditions on Photolysis (e.g., solvents, humic substances)

The photolytic degradation rate of this compound (DBDPE) is significantly influenced by various environmental factors, most notably the surrounding medium (solvent) and the presence of humic substances.

Solvents: The choice of solvent has a profound effect on the photolysis half-life of DBDPE. nih.govacs.orgnih.gov Studies have demonstrated a wide range of degradation rates in different organic solvents. For instance, the half-life of DBDPE is significantly shorter in tetrahydrofuran (B95107) (THF) (t(1/2)=6.0 min) and toluene (t(1/2) = 4.6 min) compared to other solvents like n-hexane (t(1/2)=16.6 min), dichloromethane (t(1/2) = 27.9 min), and chlorobenzene (t(1/2) = 14.0 min). nih.govacs.orgnih.gov In a methanol (B129727)/water mixture, the degradation is considerably slower, with a half-life exceeding 240 minutes. nih.gov The degradation rates in different organic solvents have been observed to follow the order of acetone (B3395972) > toluene > n-hexane. researchgate.net It is suggested that the energy change in electron transfer between the solvent and the DBDPE molecule is a key factor influencing the degradation process. researchgate.net However, despite the significant impact on reaction rates, the type of solvent appears to have little effect on the distribution of degradation products. nih.gov

Humic Substances: Humic substances, which are natural organic matter present in soil and water, can also affect the photodegradation of DBDPE. nih.govresearchgate.net In a humic acid/water mixture, the half-life of DBDPE was observed to be between 30 and 60 minutes. nih.gov The presence of humic substances can have a dual role, acting as both photosensitizers and light-screeners. nih.govnih.gov While they can absorb light and potentially inhibit degradation, they can also promote the formation of reactive species that enhance photodegradation. nih.govmdpi.commdpi.com For DBDPE specifically, the presence of humic acid was found to influence its degradation, though the effect was not significantly different at varying concentrations of humic acid. researchgate.net

Thermal Degradation Processes

Decomposition Pathways under High Temperatures (e.g., polymer processing, fires)

This compound (DBDPE) exhibits high thermal stability, with an initial decomposition temperature reported to be in the range of 330°C to 390°C under a nitrogen atmosphere. rixingxincai.com The maximum degradation temperature can exceed 400°C. rixingxincai.com This stability is attributed to its molecular structure, which lacks the thermally labile ether linkages found in polybrominated diphenyl ethers (PBDEs). rixingxincai.com

During high-temperature processes such as polymer extrusion, injection molding, or in the event of a fire, DBDPE undergoes thermal decomposition. rixingxincai.comcetjournal.it Studies have shown that at temperatures around 340°C, the primary decomposition products are 2,4,6-tribromophenol (B41969) and vinyl-2,4,6-tribromophenyl ether. researchgate.net These are formed through either a radical chain reaction or a concerted mechanism involving the cleavage of its ether bond. researchgate.net Another proposed mechanism at temperatures up to approximately 680 K is a 1,3-hydrogen shift, which also leads to the formation of 2,4,6-tribromophenol and 1,3,5-tribromo-2-(vinyloxy)benzene. nih.gov

The interaction of DBDPE with the polymer matrix can influence its decomposition. For instance, in high-impact polystyrene (HIPS), DBDPE shows good miscibility and does not catalyze early degradation of the polymer. rixingxincai.com The primary decomposition pathway involves the cleavage of the C-Br bond, which releases hydrogen bromide (HBr) and forms char residues.

Formation of Brominated Byproducts (e.g., polybrominated dibenzodioxins and dibenzofurans)

A significant concern during the thermal degradation of brominated flame retardants is the potential formation of toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). semanticscholar.orginchem.org

Studies on the thermal decomposition of this compound (DBDPE) have shown that under certain conditions, these hazardous byproducts can be formed. researchgate.net When the primary decomposition products remain in the hot reaction zone for a prolonged period, secondary reactions can occur. researchgate.net These secondary reactions can lead to the formation of hydrogen bromide, ethylene (B1197577) bromide, polybrominated vinyl phenyl ethers, diphenyl ethers, and notably, polybrominated dibenzodioxins. researchgate.net

The formation of PBDDs and PBDFs is influenced by several factors, including temperature and the presence of other materials. inchem.org The optimal temperature range for PBDF formation from a series of pure flame retardants is between 600-900°C. inchem.org However, the presence of polymers can lower this formation temperature to around 400°C. inchem.org

It is important to note that the structural difference between DBDPE and polybrominated diphenyl ethers (PBDEs), specifically the absence of an ether linkage in DBDPE's backbone, is thought to make it less prone to the formation of dioxins and furans compared to PBDEs. rixingxincai.com Nevertheless, the potential for their formation under specific high-temperature conditions exists. researchgate.net

Biotic Degradation Mechanisms

Anaerobic Biodegradation Studies

Comprehensive searches of available scientific literature indicate a significant data gap regarding the anaerobic biodegradation of this compound. service.gov.uk Currently, no experimental studies have been published that specifically investigate the degradation of this compound under anaerobic conditions, such as those found in sediment or certain wastewater treatment processes. service.gov.uk While the possibility of reductive debromination—a process where bromine atoms are removed from the molecule under reducing conditions—has been considered as a potential degradation pathway, this remains a theoretical consideration without experimental verification. service.gov.uk

Microbial Transformation Pathways and Metabolite Formation

In line with the lack of anaerobic biodegradation data, specific microbial transformation pathways and the resulting metabolites have not been identified. The compound is generally considered to be not readily biodegradable. service.gov.uk Consequently, the formation of degradation products from microbial action in the environment has not been documented in available research.

Environmental Transport and Partitioning Mechanisms

The environmental transport and partitioning of this compound are primarily dictated by its very low water solubility and high affinity for organic matter. service.gov.uk

Particle-Bound Transport Dynamics and Long-Range Transport Potential

Due to its physical properties, this compound is expected to adsorb strongly to particulate matter in the atmosphere. service.gov.uk Its movement through the air is therefore governed by the wet and dry deposition of these particles rather than by its volatility. service.gov.uk This association with airborne particulates creates a potential for long-range environmental transport. service.gov.uk Particles with diameters in the range of 0.1 to 1 µm can have an atmospheric half-life of approximately one week, which is sufficient time for them to be transported over thousands of kilometers from their point of emission. service.gov.uk

Partitioning Behavior in Multi-Compartment Systems (e.g., soil-air, sediment-water)

The compound's very low water solubility and high lipophilicity cause it to partition strongly from water into solid matrices. It is expected to adsorb strongly to the organic fraction of sediment, soil, and sewage sludge. service.gov.uk This behavior significantly reduces its mobility in aqueous systems and its potential for volatilization from water surfaces. An estimated air-water partitioning coefficient (Kair-water) of 5.69 x 10⁻⁴ further suggests that volatilization is not a significant environmental transfer mechanism from aquatic environments. service.gov.uk

Table 1: Environmental Partitioning Properties of this compound

| Property | Value/Description | Implication | Source |

|---|---|---|---|

| Water Solubility | Very low | Low mobility in aqueous systems; tendency to partition to solids. | service.gov.uk |

| Adsorption | Strongly adsorbs to organic matter in sediment, soil, and sludge. | Accumulates in solid environmental compartments. | service.gov.uk |

Modeling of Environmental Distribution and Transport

To understand its potential distribution in the environment, fugacity modeling has been employed. Specifically, a generic level III, four-compartment fugacity model (EQC v1.01) was used to assess how this compound might be distributed among air, water, sediment, and soil following its release. service.gov.uk Such models are crucial for predicting the ultimate fate of persistent substances by simulating their partitioning behavior between different environmental media. service.gov.uk

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Bioaccumulation and Trophic Transfer of 1,2 Bis Pentabromophenoxy Ethane

Bioaccumulation Potential in Aquatic Organisms

The potential for 1,2-Bis(pentabromophenoxy)ethane and its related compounds to accumulate in aquatic life is a key area of environmental risk assessment.

Uptake and Accumulation in Aquatic Invertebrates (e.g., Daphnia)

Specific data on the uptake and accumulation of this compound in aquatic invertebrates like Daphnia are limited. While short-term toxicity tests on Daphnia have not shown observable effects, the actual extent of its bioaccumulation behavior remains unclear due to a lack of reliable data. service.gov.uk This is partly attributed to the compound's very low water solubility, which makes such studies challenging to conduct. service.gov.uk

Bioconcentration and Bioaccumulation in Fish Species (e.g., Zebrafish, Kingfishers)

Studies have investigated the bioaccumulation of related brominated flame retardants in various fish species. For instance, research on 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), a structurally similar compound, has provided insights into its behavior in aquatic vertebrates.

In a study focusing on an electronic waste-recycling site in South China, BTBPE was detected in prey fish of the common kingfisher (Alcedo atthis). nih.gov Another study involving dietary exposure of juvenile rainbow trout (Oncorhynchus mykiss) to BTBPE calculated a biomagnification factor, suggesting a high potential for this compound to be magnified in aquatic food webs. nih.govncats.io

Research on zebrafish (Danio rerio) has also contributed to understanding the fate of these compounds, although much of the focus has been on biotransformation pathways. nih.gov The lipophilic nature of these compounds means they tend to accumulate in fatty tissues.

Bioaccumulation Potential in Terrestrial Organisms

The transfer of this compound from the environment into terrestrial organisms is another critical aspect of its ecological risk profile.

Uptake and Accumulation in Soil Invertebrates (e.g., Earthworms)

Information regarding the bioaccumulation of this compound in soil invertebrates such as earthworms is scarce. While high concentrations of the compound in soil have been shown to cause some toxicity to earthworms, a reliable bioconcentration factor (BCF) for earthworms has not been established. service.gov.uk The absence of this data makes it difficult to accurately model the transfer of this compound from soil to organisms higher up the terrestrial food chain. service.gov.uk

Bioaccumulation in Terrestrial Wildlife

Studies on terrestrial wildlife have provided evidence of the bioaccumulation of related brominated flame retardants. In male Sprague-Dawley rats administered a single oral dose of radiolabelled BTBPE, tissue retention was minimal, with the majority of the compound being excreted. nih.gov However, the highest concentrations of the retained compound were found in lipophilic tissues such as adipose tissue, adrenal glands, and skin. nih.gov

Piscivorous birds, which link aquatic and terrestrial ecosystems, have also been a focus of research. A study on common kingfishers from an e-waste recycling site found a median concentration of 7.7 ng/g lipid weight of BTBPE in their bodies. nih.govresearchgate.net

Table 1: Median Concentration of BTBPE in Kingfishers (Data sourced from a study at an electronic waste-recycling site in South China)

| Species | Tissue | Median Concentration (ng/g lipid weight) |

| Common Kingfisher (Alcedo atthis) | Body | 7.7 |

This interactive table provides a summary of the median concentration of BTBPE found in common kingfishers.

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer and biomagnification are key processes that can lead to elevated concentrations of persistent organic pollutants in top predators.

Research has demonstrated the potential for biomagnification of compounds related to this compound. A study on the dietary exposure of juvenile rainbow trout to BTBPE resulted in a derived biomagnification factor (BMF) of 2.3 ± 0.9, indicating a significant potential for this chemical to be magnified in aquatic food webs. nih.gov

In the food web of an e-waste recycling location, the biomagnification of BTBPE from prey fish to the common kingfisher was investigated. The average BMFs for BTBPE in this predator-prey relationship ranged from 1.90 to 3.60. nih.gov These values are comparable to or even greater than those for some lower brominated diphenyl ethers, highlighting the potential environmental risk of this compound. nih.gov

Due to the lack of a reliable bioconcentration factor for earthworms, it is currently not possible to estimate the risks for the terrestrial food chain through secondary poisoning. service.gov.uk

Table 2: Biomagnification Factors (BMFs) for BTBPE

| Predator/Prey | Food Web | Average BMF Range |

| Kingfisher / Prey Fish | Aquatic (e-waste site) | 1.90 - 3.60 |

| Rainbow Trout / Diet | Aquatic (Lab study) | 2.3 ± 0.9 |

This interactive table summarizes the biomagnification factors for BTBPE in different food web scenarios.

Accumulation across Trophic Levels

The potential for this compound to accumulate in organisms and transfer through the food web is a key area of environmental concern. service.gov.uk Research indicates that its low water solubility and strong tendency to adsorb to organic matter, such as sediment and soil, are significant factors in its environmental distribution. service.gov.uk

While some studies suggest a potential for bioaccumulation, others have found low biomagnification factors (BMFs) in certain aquatic species. For instance, a study on zebrafish (Danio rerio) showed BMFs of less than 1 in all tissues, indicating a low potential for bioaccumulation in this species. nih.gov The function and lipid content of individual tissues are considered important factors influencing the distribution of the compound within an organism. nih.gov

Further research is needed to fully understand the trophic transfer dynamics of this compound in various ecosystems. The table below summarizes findings on the accumulation of this compound.

Table 1: Accumulation of this compound in Biota

| Species | Tissue | Finding |

|---|---|---|

| Zebrafish (Danio rerio) | Muscle, Liver, Gonads, Brain | Linear accumulation observed, with the fastest depuration rate in the liver. Biomagnification factors (BMFs) were less than 1 in all tissues. nih.gov |

| Rat | Liver, Adrenal Gland | Accumulation was observed after 10 daily oral doses. researchgate.net |

Maternal Transfer Studies in Vertebrates

The transfer of this compound from mother to offspring has not been extensively studied. However, research on its absorption and distribution provides some insights. Following oral administration in rats, the vast majority of the compound is excreted in the feces, with minimal tissue retention. nih.gov This suggests that the amount available for maternal transfer might be limited.

Further investigation is required to specifically address the potential for and mechanisms of maternal transfer of this compound in various vertebrate species.

Identification and Retention of Metabolites in Biota

The metabolism of this compound appears to be limited in mammals. nih.gov In studies with rats, the parent compound was the primary substance recovered in feces, indicating poor absorption and minimal metabolic transformation. researchgate.net

However, there is evidence to suggest that some metabolic activation may occur. The presence of non-extractable radioactivity in the feces of rats suggests that the compound could be metabolically activated and bind to fecal proteins or lipids. nih.gov

Research on the photolytic degradation of this compound has identified several debrominated intermediates. researchgate.net These degradation products, such as nona-, octa-, and hepta-BDPEs, could potentially be formed in the environment and subsequently taken up by organisms. researchgate.net

A study on the in vitro metabolism of other brominated flame retardants, TBB and TBPH, in human and rat tissues found that TBB was consistently metabolized to 2,3,4,5-tetrabromobenzoic acid (TBBA). nih.gov In contrast, no metabolites of TBPH were detected under the same conditions. nih.gov While not directly about this compound, this highlights that metabolic pathways can vary significantly even among structurally related flame retardants.

The table below lists the chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Decabromodiphenyl ethane (B1197151) (DBDPE) |

| 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) |

| 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) |

| bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) |

| 2,3,4,5-tetrabromobenzoic acid (TBBA) |

| nona-BDPEs |

| octa-BDPEs |

Analytical Methodologies for 1,2 Bis Pentabromophenoxy Ethane Determination

Extraction Techniques from Diverse Environmental Matrices

The initial step in the analytical workflow is the extraction of 1,2-Bis(pentabromophenoxy)ethane from solid and liquid environmental samples like sediment, soil, sludge, and water. The choice of extraction technique is critical and depends on the matrix type and the physicochemical properties of the analyte.

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and purification of analytes from liquid samples. researchgate.net For compounds like BFRs in water samples, SPE offers an efficient alternative to traditional liquid-liquid extraction by minimizing solvent consumption and preventing the formation of emulsions. nih.gov

The methodology involves passing a liquid sample through a cartridge containing a solid adsorbent. For non-polar compounds like this compound, a reversed-phase sorbent such as a cross-linked polystyrene-based polymer is often employed. nih.gov The analytes are retained on the sorbent while more polar components of the matrix pass through. The retained analytes are then eluted with a small volume of an appropriate organic solvent. nih.gov

Interactive Table: General Parameters for SPE of Brominated Flame Retardants (Note: Data specific to this compound is not available in the reviewed literature. The following table illustrates typical parameters for related compounds like PBDEs.)

5.1.2. Pressurized Liquid Extraction (PLE) ApproachesPressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a powerful technique for extracting analytes from solid and semi-solid samples. mdpi.com It utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, significantly reducing solvent consumption compared to traditional methods like Soxhlet extraction. nih.govnih.gov

In a study optimizing the analysis of various new BFRs, including the structurally similar BTBPE and decabromodiphenyl ethane (B1197151) (DBDPE) in sediments, PLE was the chosen extraction technique. nih.govvliz.be The operational settings involved an extraction temperature of 70 °C and a pressure of 2,000 psi, using a mixture of n-hexane and acetone (B3395972) as the solvent. vliz.be The high temperature decreases the viscosity of the solvent and increases the solubility of the analyte, while the high pressure keeps the solvent in its liquid state, allowing for faster diffusion into the sample matrix. mdpi.com

PLE also offers the possibility of combining extraction and clean-up in a single step by incorporating adsorbents like Florisil or silica (B1680970) gel directly into the extraction cell. nih.gov

Interactive Table: General Parameters for PLE of Brominated Flame Retardants (Note: Data specific to this compound is not available in the reviewed literature. The following table illustrates typical parameters for related compounds.)

5.1.3. Traditional Solvent Extraction MethodologiesConventional solvent extraction techniques, such as Soxhlet extraction, have long been the standard for isolating persistent organic pollutants from solid environmental samples. nih.gov This method involves the continuous washing of a solid sample with a distilled solvent, ensuring a thorough extraction. For BFRs, common solvents include toluene (B28343) or mixtures like hexane (B92381)/acetone. smolecule.comnih.gov

While effective, Soxhlet extraction is time-consuming and requires large volumes of organic solvents. nih.gov For instance, a method for the simultaneous analysis of several BFRs in soil employed accelerated solvent extraction (a form of PLE) as a more efficient alternative to traditional methods. nih.gov However, in the absence of advanced instrumentation, traditional methods remain a viable option.

Sample Clean-up and Fractionation Procedures

Following extraction, the resulting extract contains the analyte of interest along with a variety of co-extracted matrix components (e.g., lipids, sulfur) that can interfere with subsequent chromatographic analysis. Therefore, a clean-up step is essential.

Silica Gel Column Chromatography Applications (e.g., activated, acidified)

Silica gel chromatography is a widely used adsorption chromatography technique for purifying sample extracts. vertexeng.com Silica gel is a polar adsorbent, and its activity can be modified by activation (heating) or deactivation (adding water). epa.gov For the clean-up of BFRs, multi-layer silica gel columns are often employed, which may include layers of activated silica, and silica impregnated with sulfuric acid or potassium hydroxide (B78521) to remove different types of interferences. nih.gov

For example, a common procedure involves packing a chromatographic column with layers of neutral, acidic, and/or basic silica gel. nih.govitrcweb.org The sample extract is loaded onto the column, and elution is performed with non-polar solvents like hexane. The non-polar BFRs pass through the column while more polar interfering compounds are retained. itrcweb.org The effectiveness of the clean-up can be critical, as natural organic matter in samples like peat or organic soils can cause significant interference in hydrocarbon analyses. alsglobal.comesaa.org

Interactive Table: Example of Silica Gel Column Composition for BFR Cleanup (Note: This is a general example; specific applications for this compound are not detailed in the reviewed literature.)

5.2.2. Florisil Column Chromatography ApplicationsFlorisil, a synthetic magnesium silicate, is another polar adsorbent frequently used in column chromatography for the clean-up of environmental extracts, particularly for the removal of pesticides and polar lipids. sorbtech.comsigmaaldrich.comwelch-us.com Its high selectivity makes it valuable for isolating a wide range of compounds. sorbtech.com

In the analysis of BFRs, Florisil can be used to separate the analytes from co-extracted fats. nih.gov A study on PBDEs in fish samples used Florisil as a fat retainer directly within the PLE cell. nih.gov In traditional column chromatography, Florisil is activated by heating and packed into a column. The sample extract is then applied and eluted with solvents of increasing polarity. For instance, a method for separating polychlorinated biphenyls (PCBs) involved elution with hexane, followed by mixtures of dichloromethane (B109758) and hexane to fractionate compounds based on their polarity. epa.gov Given the structural similarities, a comparable approach could be adapted for the fractionation of this compound.

Multi-step Clean-up Strategies

Effective determination of this compound in complex samples like sediments and suspended particulate matter requires a multi-pronged clean-up approach to isolate the analyte from matrix interferences. A common strategy involves an initial pressurized liquid extraction, followed by a sequence of purification steps. nih.gov

One established multi-step clean-up protocol includes:

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size. It is effective in removing high-molecular-weight compounds from the sample extract. nih.gov For brominated flame retardants, including this compound, GPC is a non-destructive clean-up method that assesses the elution profile and recovery of the target analytes. nih.gov

Solid Phase Extraction (SPE) on Oasis™ HLB Cartridges: Following GPC, the extract is further purified using SPE. Oasis™ HLB, a polymeric sorbent, is utilized to retain the analytes of interest while other matrix components are washed away. nih.gov The process involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the purified analytes. nih.gov

SPE on Silica Cartridges: A subsequent SPE step using silica gel columns is often employed to remove any remaining interferences. nih.gov This step further refines the extract before instrumental analysis.

This comprehensive clean-up strategy has demonstrated high recoveries of over 85% for this compound and other brominated flame retardants. nih.gov

Advanced Instrumental Analysis Techniques

Following thorough clean-up, advanced instrumental techniques are employed for the final identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds like this compound. researchgate.netnih.gov The compound is first separated from other components in the sample based on its volatility and interaction with the chromatographic column, and then detected and quantified by the mass spectrometer. researchgate.net The identification of this compound in environmental samples is confirmed by comparing its gas chromatographic retention time and mass spectrum with those of an authentic standard. nih.gov

Electron Capture Negative Ionization (ECNI) is a soft ionization technique used in GC-MS that offers high selectivity and sensitivity for electrophilic compounds, such as halogenated flame retardants. nih.gov In ECNI, thermal electrons are captured by the analyte molecules, leading to the formation of negative ions with minimal fragmentation. nih.gov This results in a low background signal and consequently, lower detection limits compared to other ionization methods. nih.gov

For the analysis of this compound, GC-ECNI-MS is a highly effective method. nih.gov The high sensitivity of ECNI allows for the detection of trace levels of the compound in environmental samples. nih.govnih.gov The choice of reagent gas, such as methane (B114726) or nitrogen, can influence the ionization process and the resulting sensitivity. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte and distinguishes it from other compounds with the same nominal mass. researchgate.net This capability is particularly valuable for the unambiguous identification of this compound in complex environmental matrices. nih.gov

A developed GC-HRMS method for the simultaneous determination of several alternative flame retardants, including this compound, in soil samples has shown excellent sensitivity, with a method detection limit of 0.41 picograms. nih.gov The high resolving power of the mass spectrometer enables precise quantification and confirmation of the analyte's identity. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is another powerful analytical technique used for the determination of a wide range of compounds, including flame retardant metabolites. nih.govnih.gov It is particularly useful for analyzing compounds that are not amenable to GC due to their low volatility or thermal instability. nih.gov LC-MS methods circumvent the need for chemical derivatization that is often required for GC analysis of certain compounds. nih.gov

Atmospheric Pressure Photoionization (APPI) is an ionization technique that is particularly effective for the analysis of nonpolar and hydrophobic compounds that are difficult to ionize by more common techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). nih.gov APPI utilizes photons to ionize the analyte molecules, often with the assistance of a dopant to promote charge transfer reactions. nih.gov

When coupled with tandem mass spectrometry (MS/MS), APPI provides a highly selective and sensitive method for the quantification of target analytes. nih.gov The use of APPI-MS/MS has been explored for the analysis of various hydrophobic compounds, demonstrating its potential for the determination of this compound. nih.govdphen1.com The technique offers the advantage of high sensitivity and the ability to analyze compounds that are challenging for other ionization methods. dphen1.com

Complementary Spectroscopic and Chromatographic Techniques (e.g., HPLC, FT-IR, NMR, UV-vis)

The determination of this compound, also known as Decabromodiphenyl Ethane (DBDPE), relies on a suite of advanced analytical techniques. While gas chromatography-mass spectrometry (GC-MS) is commonly employed, other spectroscopic and chromatographic methods provide complementary and sometimes primary analysis capabilities.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the quantitative determination of DBDPE. A specific method has been developed utilizing a Zorbax C18 reverse-phase column with a mobile phase consisting of a methanol-tetrahydrofuran mixture (70:30, v/v) at a flow rate of 0.8 mL/min. chrom-china.comnih.govpopline.org Detection is typically achieved using a UV detector set to a wavelength of 230 nm. chrom-china.comnih.govpopline.org This approach is suitable for quality control in industrial production. chrom-china.comnih.govpopline.org For complex environmental matrices like marine sediments, HPLC coupled with atmospheric pressure chemical ionization tandem mass spectrometry (APCI-MS/MS) provides enhanced selectivity and sensitivity, allowing for the detection of trace levels of the compound.

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is primarily used for the qualitative identification and structural confirmation of this compound. The technique provides a unique "fingerprint" based on the absorption of infrared radiation by the molecule's specific chemical bonds. While powerful for confirming the identity of the pure substance or major components in a mixture, its application for quantitative analysis in complex environmental or biological samples is limited due to lower sensitivity and significant spectral overlap from matrix components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Similar to FT-IR, NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H (proton) and ¹³C NMR can provide detailed information about the molecular structure, confirming the arrangement of atoms within the molecule. While quantitative NMR (qNMR) is a recognized analytical method, its application for determining trace concentrations of DBDPE in complex samples is not commonly reported, as it generally requires higher concentrations compared to chromatographic methods.

UV-Visible Spectroscopy (UV-vis): UV-vis spectroscopy is most effectively used as a detection method following chromatographic separation, as in HPLC-UV systems. chrom-china.comnih.govpopline.org this compound exhibits UV absorbance at specific wavelengths, with 230 nm being utilized for quantification post-separation. chrom-china.comnih.govpopline.org Direct UV-vis analysis of complex samples is generally not feasible due to the lack of selectivity, as numerous other compounds present in the matrix may absorb light in the same wavelength region, leading to significant interference.

Method Validation and Quality Assurance in Analysis

Rigorous method validation and quality assurance are paramount to ensure that the data generated from the analysis of this compound are reliable, accurate, and reproducible.

Assessment of Limit of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with a stated level of precision and accuracy. These limits are highly dependent on the analytical technique, the instrument used, and the sample matrix.

For instance, an HPLC-UV method developed for industrial quality control reported an LOD of 0.2 mg/L. chrom-china.comnih.govpopline.org In environmental water analysis, one study reported a limit of detection of 0.415 µg/L and a limit of quantitation of 0.8 µg/L. service.gov.uk For more complex matrices like sediment, the LOQ can be higher, with one report citing a value of 100 mg/kg. service.gov.uk More sensitive techniques like HPLC-APCI-MS/MS can achieve much lower limits; while DBDPE was below the LOQ in one study on marine sediments, the method achieved an LOQ as low as 0.035 ng/g for the related compound BTBPE.

| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |